Product packaging for 2-(2-oxopropyl)cyclopentan-1-one(Cat. No.:CAS No. 60415-94-3)

2-(2-oxopropyl)cyclopentan-1-one

Cat. No.: B6238029
CAS No.: 60415-94-3
M. Wt: 140.18 g/mol
InChI Key: BFMCCQBOSWKYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Oxopropyl)cyclopentan-1-one is a high-value cyclic diketone compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This chemical, identified by CAS Number 60415-94-3, serves as a versatile building block in organic synthesis and pharmaceutical research . Its structure, featuring a cyclopentanone ring substituted with a 2-oxopropyl group, makes it a valuable intermediate for exploring complex molecular frameworks and synthesizing specialized compounds such as spiro structures and other cyclic systems . Researchers can utilize this diketone in various transformations, including condensation and cyclization reactions, to develop novel substances with potential applications in material science and drug discovery. The compound is offered in high purity, with packaging available from 50 mg to 5 g to suit different research scales . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for human consumption, diagnostic, therapeutic, or any other clinical use. For specific handling, storage, and safety information, please refer to the relevant Material Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60415-94-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2-oxopropyl)cyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-6(9)5-7-3-2-4-8(7)10/h7H,2-5H2,1H3

InChI Key

BFMCCQBOSWKYPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC1=O

Purity

95

Origin of Product

United States

Contextual Significance in Organic Synthesis and Transformations

The significance of 2-(2-oxopropyl)cyclopentan-1-one in organic synthesis stems from its identity as a 1,4-dicarbonyl compound. This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the construction of intricate molecular architectures.

Key to its utility is the ability to undergo intramolecular aldol (B89426) condensation. psu.eduresearchgate.net This reaction, typically promoted by a base, involves the formation of an enolate from one of the ketone groups, which then attacks the other ketone carbonyl, leading to the formation of a new ring. In the case of this compound, this cyclization can lead to the formation of bicyclic systems, which are core structures in many natural products. The Robinson annulation, a classic ring-forming reaction, often proceeds through a 1,5-diketone intermediate, which is structurally related to this compound, highlighting the fundamental importance of this structural motif in building cyclic systems. wikipedia.orgmasterorganicchemistry.com

Furthermore, the cyclopentanone (B42830) ring itself is a prevalent feature in numerous biologically active natural products. These include the jasmonates, a class of plant hormones that regulate various aspects of growth and development, and prostaglandins (B1171923), which are lipid compounds with a wide range of physiological effects in animals. acs.orgacs.orgnih.gov The synthesis of these complex molecules often relies on the strategic use of substituted cyclopentanone precursors. The Pauson-Khand reaction, a powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, has been instrumental in the synthesis of prostaglandins and their analogs. acs.orgacs.orgnih.govwikipedia.orglibretexts.org The resulting cyclopentenone can then be further elaborated, and intermediates bearing a structural resemblance to this compound are often involved in these synthetic pathways.

The chemical properties of this compound make it a versatile synthon. The presence of two carbonyl groups and multiple acidic protons allows for a range of selective chemical modifications, such as alkylations, reductions, and further condensations. This versatility allows chemists to introduce additional complexity and functionality to the molecule, paving the way for the synthesis of a diverse array of target compounds.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS Number 60415-94-3
Appearance Not specified
Melting Point Not specified

This table contains data from publicly available chemical databases. uni.lunih.gov

Evolution of Research Interest and Foundational Discoveries

Historical and Pioneering Synthetic Approaches

Early synthetic routes to this compound and related structures often relied on robust, multi-step sequences. One of the foundational methods involves the Michael addition. A classic example is the reaction of a cyclopentenone with a nucleophile. For instance, the synthesis of 3-(2-oxopropyl)cyclopentan-1-one can be conceptualized via a retrosynthetic analysis that involves the disconnection of the target molecule at the C-3 position, suggesting a Michael addition of an acetone (B3395972) enolate or its equivalent to cyclopent-2-en-1-one. chemicalforums.com The forward synthesis would involve the α-chlorination of cyclopentanone, followed by elimination to form cyclopent-2-en-1-one, and subsequent Michael addition. chemicalforums.com

Another early approach involved the intramolecular aldol condensation of a suitably substituted diketone. For example, 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione can undergo an intramolecular reaction between one of the ring keto groups and the activated methyl group of the side chain to form a tetrahydroindene-1,5-dione, which serves as a versatile intermediate. acs.org

A general procedure for preparing 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones involved the reaction of a 2-alkylcyclopentane-1,3-dione with prop-2-ynyl bromide. acs.org The resulting 2-alkyl-2-(prop-2-ynyl)cyclopentane-1,3-dione could then be hydrated to yield the desired 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-dione. acs.org This method, while effective, often required harsh conditions and could lead to the formation of undesired O-alkylation byproducts. acs.org

These pioneering methods laid the groundwork for the synthesis of complex cyclopentanone structures, but often lacked stereocontrol and were not always efficient in terms of atom economy or environmental impact.

Modern and Stereoselective Synthesis

The demand for enantiomerically pure compounds, particularly in the fragrance and pharmaceutical industries, has driven the development of modern, stereoselective synthetic methods.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules like this compound derivatives. These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. While specific examples for the direct asymmetric synthesis of the parent compound are not extensively detailed in the provided search results, the principles can be applied. For instance, asymmetric versions of the Michael addition and aldol reactions are well-established.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One notable example in a related system is the asymmetric synthesis of (3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-one. nih.gov This was achieved through an efficient kinetic resolution, a process that separates a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. nih.gov This approach allows for the selective synthesis of specific stereoisomers, which is crucial for applications where biological activity is stereospecific. nih.gov The kinetic resolution mentioned enabled the selective synthesis of the 2S,3R-isomer-enriched (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone, a structurally related and more complex fragrance molecule. nih.gov

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs.

Catalytic hydrogenation is a key green chemistry technique that often replaces stoichiometric reducing agents, which generate large amounts of waste. In the synthesis of related cyclopentanone derivatives, catalytic hydrogenation has been employed. For example, the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone can be catalyzed by NiO-Co3O4/TiO2, where hydrogenation of an intermediate is a key step. rsc.org Another example involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen for the dehydration and isomerization of 2-(1-hydroxyalkyl)-cycloalkan-1-ones to produce 2-alkyl-2-cycloalken-1-ones, which are valuable intermediates. google.com These methods often offer higher efficiency and produce fewer byproducts compared to traditional reduction methods.

A major goal of green chemistry is the use of renewable feedstocks. While the direct synthesis of this compound from biomass is not explicitly detailed in the provided results, the synthesis of related cyclopentanone fragrances has been approached from precursors that can potentially be derived from biomass. nih.gov The development of synthetic routes that start from readily available and renewable materials is a key area of ongoing research, aiming to reduce the reliance on petrochemical feedstocks.

Cascade and Multi-Component Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) offer significant advantages in organic synthesis by combining multiple reaction steps into a single operation without isolating intermediates. rug.nltcichemicals.com This approach enhances efficiency by reducing the number of purification steps, saving time and resources. rug.nl For the synthesis of cyclopentanone derivatives, cascade sequences have been developed that are catalyzed by multiple catalysts in one pot. nih.gov

One notable example is the asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.gov This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov This sequence yields densely functionalized cyclopentanones with high enantioselectivities. nih.gov Research has shown that the one-pot cascade process can be more efficient than a stepwise approach, suggesting a synergistic relationship between the catalysts. nih.gov

MCRs are defined as reactions where three or more reactants combine in a single step, with most of the atoms from the starting materials being incorporated into the final product. rug.nltcichemicals.com These reactions are highly atom-economical and environmentally friendly. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to create complex molecular scaffolds that can be precursors to such cyclopentanone derivatives. rug.nlnih.gov

Retrosynthetic Analysis and Key Building Block Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. scribd.com This method helps in planning a synthesis by identifying key bond disconnections and strategic building blocks. scribd.comyoutube.com

Approaches from Cycloalkanones and Cycloalkenones

A common strategy for synthesizing this compound starts from cyclopentanone or cyclopentenone derivatives. chemicalforums.comwikipedia.org

One approach involves the α-chlorination of cyclopentanone, followed by elimination to form cyclopentenone. chemicalforums.com The subsequent Michael addition of an acetone enolate equivalent to the cyclopentenone yields the target molecule. chemicalforums.com

Alternatively, 2-alkyl-2-cycloalken-1-ones can be produced by the dehydration and isomerization of 2-(1-hydroxyalkyl)cycloalkan-1-ones in the presence of an acid and a platinum group metal catalyst. google.com These cycloalkenones can then serve as intermediates for further elaboration. The synthesis of 2-cyclopentylcyclopentanone from cyclopentanone has been achieved using a NiO-Co3O4/TiO2 catalyst, which proceeds through a 2-cyclopentenylcyclopentanone intermediate. rsc.org

Starting MaterialReagentsIntermediateFinal Product
Cyclopentanone1. Cl2, CH3COOH 2. Base2-Chlorocyclopentan-1-one, Cyclopent-2-en-1-oneThis compound
2-(1-Hydroxyalkyl)cycloalkan-1-oneAcid, Platinum Group Metal Catalyst2-Alkyl-2-cycloalken-1-oneFurther elaborated products
CyclopentanoneNiO-Co3O4/TiO2 Catalyst2-Cyclopentenylcyclopentanone2-Cyclopentylcyclopentanone

Michael Addition Strategies

The Michael addition, or conjugate addition, is a crucial C-C bond-forming reaction in organic synthesis. chemistrysteps.commasterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemistrysteps.commasterorganicchemistry.com

In the context of synthesizing this compound, cyclopent-2-en-1-one acts as the Michael acceptor. chemicalforums.com The Michael donor is typically an enolate derived from acetone or a related acetoacetate (B1235776). prepchem.com The reaction is generally base-catalyzed, with the choice of base and reaction conditions influencing the yield and selectivity. chemistrysteps.com For instance, the addition of methyl acetoacetate to 2-pentyl-cyclopent-2-en-1-one in the presence of sodium methoxide (B1231860) is a documented example of this strategy. prepchem.com

To enhance the efficiency and enantioselectivity of Michael additions, various catalytic systems have been developed. For example, a heterobimetallic gallium-sodium-BINOL complex has been used to catalyze the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074), achieving high yield and enantiomeric excess. nih.gov While not directly forming the title compound, this demonstrates the potential for asymmetric synthesis in this class of reactions.

Michael AcceptorMichael DonorCatalyst/BaseProduct
Cyclopent-2-en-1-oneAcetone enolateBaseThis compound
2-Pentyl-cyclopent-2-en-1-oneMethyl acetoacetateSodium methoxide2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone prepchem.com
2-Cyclopenten-1-oneDimethyl malonateGaNa-(S)-BINOL complex(S)-3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one nih.gov

Diels-Alder Reactions for Ring Formation

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. encyclopedia.pubyoutube.com While this reaction inherently produces a six-membered ring, it can be a key step in a multi-step synthesis to construct a precursor to the cyclopentanone ring system or to build a more complex fused-ring structure containing a cyclopentanone moiety. nih.govnih.govyoutube.com

For example, a Diels-Alder reaction can be employed to construct a bicyclic or tricyclic system which, upon subsequent cleavage or rearrangement, could yield a substituted cyclopentanone. nih.gov Cyclopentenone itself is an excellent dienophile and can react with various dienes to form fused tricyclic systems. wikipedia.org These adducts can then be further transformed.

A specific example involves the reaction of a Danishefsky-type diene with a cyclopentenone to yield a fused tricyclic system, which serves as an intermediate in the synthesis of coriolin. wikipedia.org Although not a direct route to this compound, this illustrates the utility of the Diels-Alder reaction in accessing complex cyclopentanone-containing structures.

Process Optimization and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of related compounds like 2-alkyl-2-cycloalken-1-ones, a method for production with high yield and purity has been developed. google.com This involves the dehydration and isomerization of 2-(1-hydroxyalkyl)cycloalkan-1-ones in the presence of an acid and a platinum group metal catalyst. google.com

The synthesis of 2-(1-hydroxypentyl)-cyclopentan-1-one has been scaled up in a 6 m³ reaction vessel, indicating the industrial relevance of these types of aldol-addition products which are precursors to cycloalkenones. google.com Furthermore, the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one has been successfully performed on a 31-gram scale, demonstrating the scalability of catalytic asymmetric processes. nih.gov Purification of the product was achieved by distillation, avoiding the need for column chromatography, which is often a bottleneck in large-scale production. nih.gov

Detailed Reactivity Studies and Mechanistic Elucidation

Characteristic Reactions and Transformation Pathways

The dual carbonyl nature of 2-(2-oxopropyl)cyclopentan-1-one makes it a versatile substrate for various chemical transformations. These reactions can be broadly categorized into intramolecular cyclizations, intermolecular additions, and selective modifications of its functional groups.

The proximity of the two ketone groups within the molecule facilitates intramolecular reactions to form new cyclic structures. These transformations are often driven by the formation of thermodynamically stable ring systems.

The most prominent intramolecular reaction of this compound is the aldol (B89426) condensation. An aldol condensation is a reaction in which an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then be dehydrated to an enone. libretexts.org In the case of this compound, the presence of two carbonyl groups and acidic alpha-hydrogens allows for an intramolecular version of this reaction.

Under basic conditions, a proton can be abstracted from one of three possible α-carbon positions. Deprotonation at the methyl group or the methylene (B1212753) of the oxopropyl side chain leads to the formation of an enolate that can then attack the cyclopentanone (B42830) carbonyl. Alternatively, deprotonation at the α-carbon on the cyclopentanone ring allows for attack on the side-chain carbonyl. These possibilities lead to different cyclized products.

The base-catalyzed intramolecular aldol condensation typically proceeds through the formation of an enolate, which acts as a nucleophile. iitk.ac.inmasterorganicchemistry.com Subsequent heating can lead to dehydration (condensation) to yield an α,β-unsaturated ketone. masterorganicchemistry.com For instance, the cyclization can lead to the formation of bicyclic systems. The reaction is a powerful tool for creating carbon-carbon bonds and is fundamental in organic synthesis. libretexts.org

Table 1: Potential Intramolecular Aldol Cyclization Products This table presents hypothetical products based on established aldol reaction mechanisms.

Enolate Origin Attacked Carbonyl Intermediate Product (Aldol Addition) Final Product (Condensation)
Methyl group (C3') Cyclopentanone carbonyl Hydroxy-bicyclo[3.2.1]octanone derivative Bicyclo[3.2.1]octenone derivative
Methylene group (C1') Cyclopentanone carbonyl Hydroxy-bicyclo[3.2.1]octanone derivative Bicyclo[3.2.1]octenone derivative
Cyclopentanone α-carbon (C2) Side-chain carbonyl Hydroxy-spiro[4.2]heptanone derivative Spiro[4.2]heptenone derivative

Intramolecular Cyclization Reactions

Skeletal Rearrangements and Ring Transformations

The carbon skeleton of this compound and its derivatives can undergo rearrangements, particularly under photochemical conditions or through complex reaction cascades. For example, intramolecular photochemical [2+2] cycloadditions of related dioxenone-alkene systems have been used as a strategy to create bicyclo[2.1.1]hexane structures. nih.gov Although not a direct rearrangement of the title compound, subsequent transformations like a retro-aldol reaction of the resulting cycloadducts can lead to significant skeletal reorganization. nih.gov Such retro-aldol reactions break a carbon-carbon bond, leading to ring-opened or rearranged products. nih.govyoutube.com

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgmdpi.com This reaction proceeds through a proposed 4-π electrocyclization mechanism, similar to a Nazarov cyclization. wikipedia.org While this compound is not the typical starting material for this rearrangement, the reaction is a key method for synthesizing substituted cyclopentenone structures, which are structurally related. The versatility of the Piancatelli rearrangement has been demonstrated in the synthesis of prostaglandins (B1171923) and their analogues. mdpi.com The reaction typically delivers products with a trans configuration between the substituents on the newly formed cyclopentenone ring. wikipedia.orgmdpi.com

This compound can react with external reagents at either of its electrophilic carbonyl centers or its nucleophilic enolate positions. A common synthetic route to the related isomer, 3-(2-oxopropyl)cyclopentan-1-one, involves a Michael addition reaction. chemicalforums.comreddit.com This suggests that the α,β-unsaturated precursor, cyclopent-2-en-1-one, can be reacted with a nucleophile like an acetone (B3395972) enolate to form the carbon skeleton. reddit.com This highlights a key intermolecular reaction pathway for synthesizing such dicarbonyl compounds.

Derivatization can be achieved through reactions characteristic of ketones, such as:

Reductive amination: To introduce nitrogen-containing functional groups.

Wittig reaction: To convert one of the carbonyls into an alkene.

Grignard reactions: To add alkyl or aryl groups to the carbonyl carbons.

The presence of two carbonyl groups allows for the potential of sequential or selective derivatization.

Selective modification of one of the two ketone groups in this compound presents a significant synthetic challenge due to their similar reactivity. However, strategies can be employed to achieve selectivity:

Protection-Deprotection: One carbonyl group can be selectively protected, for example, as a ketal, allowing the other carbonyl to undergo reaction. The protecting group is then removed in a subsequent step. The cyclopentanone carbonyl is generally more sterically hindered than the side-chain ketone, which can sometimes be exploited for selective protection.

Steric Hindrance: Reagents with significant steric bulk may preferentially react with the less hindered side-chain ketone.

Electronic Effects: Altering the electronic nature of the molecule through substitution on the cyclopentanone ring could differentiate the reactivity of the two carbonyls.

Common functional group interconversions include the reduction of one ketone to a secondary alcohol using reducing agents like sodium borohydride, or the oxidation of a derivative to introduce further functionality. compoundchem.com

Elucidation of Reaction Mechanisms

The reactivity of this compound is dominated by its dicarbonyl nature, making it a prime candidate for intramolecular reactions. The elucidation of the mechanisms of these reactions involves a combination of kinetic, spectroscopic, computational, and isotopic labeling studies. A key transformation of this compound is the intramolecular aldol condensation, which leads to the formation of a bicyclic enone.

Kinetic and Thermodynamic Investigations

The intramolecular aldol condensation of 1,5-dicarbonyl compounds like this compound is a reversible process that generally favors the formation of thermodynamically stable five- or six-membered rings. libretexts.orglibretexts.org The reaction proceeds through an equilibrium, and the final product distribution is governed by the relative stabilities of the reactants, intermediates, and products. libretexts.org

While specific kinetic and thermodynamic data for the intramolecular cyclization of this compound are not extensively reported in the literature, data from analogous 1,5-diketone cyclizations can provide valuable insights. The table below presents hypothetical, yet plausible, kinetic and thermodynamic parameters for the base-catalyzed intramolecular aldol condensation of this compound, based on trends observed in similar systems.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Intramolecular Aldol Condensation of this compound

ParameterValueConditions
Rate Constant (k)2.5 x 10⁻³ M⁻¹s⁻¹25°C, 0.1 M NaOH in Ethanol/Water
Activation Energy (Ea)65 kJ/mol
Enthalpy of Reaction (ΔH°)-20 kJ/mol
Entropy of Reaction (ΔS°)-50 J/(mol·K)
Gibbs Free Energy (ΔG°)-5.1 kJ/mol25°C

Note: The data in this table are illustrative and based on values for similar intramolecular aldol condensations.

The negative Gibbs free energy change (ΔG°) indicates that the formation of the bicyclic product is a spontaneous process under standard conditions. The negative enthalpy change (ΔH°) suggests that the reaction is exothermic, which is expected for the formation of a more stable, conjugated system. The negative entropy change (ΔS°) is consistent with a cyclization reaction where two functional groups within a single molecule combine, leading to a more ordered system.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are invaluable for detecting and characterizing the transient intermediates formed during the intramolecular aldol reaction of this compound. The primary intermediates expected are the enolate and the β-hydroxy ketone (the aldol addition product).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can potentially be used to observe the enolate intermediate. The formation of the enolate would lead to characteristic changes in the ¹H and ¹³C NMR spectra, including the disappearance of the α-proton signal and shifts in the signals of the adjacent carbons. The β-hydroxy ketone intermediate could also be identified by the appearance of a hydroxyl proton signal and characteristic shifts in the signals of the carbons bearing the hydroxyl and carbonyl groups.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor the changes in the carbonyl stretching frequencies throughout the reaction. The starting diketone exhibits two distinct carbonyl absorptions. The formation of the enolate would be indicated by the appearance of a new, lower-frequency absorption corresponding to the delocalized carbonyl group. The β-hydroxy ketone intermediate would show a characteristic O-H stretching band in addition to the carbonyl absorptions.

Rotational Spectroscopy: For detailed structural information on intermediates in the gas phase, rotational spectroscopy coupled with supersonic expansion can be a powerful tool. This technique has been used to investigate the structures and tautomeric equilibria of other cyclic diketones, providing precise rotational constants that can be compared with theoretical calculations to confirm the molecular geometry of intermediates. illinois.edu

Theoretical and Computational Mechanism Proposals

Computational chemistry provides a powerful means to investigate the reaction mechanism of the intramolecular aldol condensation of this compound at a molecular level. nih.gov Density functional theory (DFT) calculations are commonly employed to model the potential energy surface of the reaction, identifying the structures of transition states and intermediates and calculating their relative energies. acs.org

For the base-catalyzed intramolecular aldol condensation of this compound, theoretical studies would likely investigate the following key steps:

Enolate Formation: Calculation of the activation energy for the deprotonation at the different α-carbons to determine the preferred enolate.

Cyclization: Modeling the transition state for the nucleophilic attack of the enolate on the other carbonyl group to form the C-C bond. The stereochemistry of the resulting β-hydroxy ketone can also be predicted.

Dehydration: Investigating the mechanism of the elimination of a water molecule to form the final α,β-unsaturated ketone product. This can proceed via an E1cB mechanism under basic conditions. wikipedia.org

Computational studies on similar 1,5-diketones have shown that the formation of a six-membered ring is generally favored over a four-membered ring due to lower ring strain. libretexts.org In the case of this compound, the intramolecular reaction would lead to a [3.3.0] bicyclic system. Theoretical calculations can confirm the thermodynamic favorability of this product.

Isotopic Labeling Studies

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.comresearchgate.net For the intramolecular aldol condensation of this compound, deuterium (B1214612) labeling can be particularly informative.

A potential isotopic labeling experiment would involve the synthesis of this compound with deuterium atoms at one of the α-positions. For instance, selective deuteration of the methyl group of the oxopropyl side chain could be achieved. If the reaction is then carried out in a non-deuterated solvent, the position of the deuterium atoms in the final product can be determined by mass spectrometry or NMR spectroscopy.

This would allow for the unambiguous identification of which α-carbon acts as the nucleophile in the cyclization step. Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate of the deuterated compound is compared to the non-deuterated compound, can provide insights into the rate-determining step of the reaction. A significant KIE would be expected if the C-H (or C-D) bond cleavage is involved in the rate-determining step. masterorganicchemistry.com

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, providing insights into the electron distribution and orbital energies. fiveable.meacs.org For a molecule like 2-(2-oxopropyl)cyclopentan-1-one, these calculations can elucidate the nature of its chemical bonds, the partial charges on its atoms, and the characteristics of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. scm.com

In the context of its formation, the electronic structure of the enolate of 2,5-heptanedione (B155839) is critical. Calculations would show that the negative charge is delocalized across the oxygen and the α-carbon, with the HOMO having significant contributions from these atoms, indicating their nucleophilic character. For the intermediate this compound, the LUMO would likely be centered on the carbonyl carbons, identifying them as the primary electrophilic sites.

Table 1: Illustrative Calculated Electronic Properties of Key Species in the Formation of this compound

SpeciesHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,5-Heptanedione (Enolate)-2.51.54.0
This compound-6.8-1.25.6

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations to demonstrate the concepts.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentanone (B42830) ring and the oxopropyl side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers for interconversion between them. nih.govacs.org

Computational methods are used to map the potential energy surface (PES) of the molecule by systematically changing its dihedral angles. researchgate.netnih.gov This process identifies low-energy conformers, which correspond to minima on the PES. For cyclic systems like cyclopentanone, common conformations include the "envelope" and "twist" forms. The presence of the bulky side chain in this compound will significantly influence the relative stability of these ring conformations and introduce additional rotational possibilities around the C-C bond connecting the ring and the side chain. acs.orgmdpi.com Studies on similar cyclic ketones have shown that conformational preferences are often governed by a delicate balance of angle strain, torsional strain, and non-bonded interactions like transannular strain. nih.govacs.org

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1Envelope ring, anti side chain0.0 (most stable)
2Twist ring, anti side chain0.8
3Envelope ring, gauche side chain1.5
4Twist ring, gauche side chain2.1

Note: This table presents hypothetical data to illustrate the results of a typical conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling the entire course of a chemical reaction, from reactants to products. acs.org For the formation of this compound, this involves modeling the intramolecular aldol (B89426) reaction of 2,5-heptanedione. wikipedia.org The mechanism begins with the deprotonation of an α-carbon to form an enolate, followed by the nucleophilic attack of the enolate on the other carbonyl group to form the five-membered ring. youtube.commasterorganicchemistry.com

A key goal of reaction modeling is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. fiveable.me The structure and energy of the TS determine the reaction's activation energy and, consequently, its rate. For aldol reactions, chair-like transition state models, such as the Zimmerman-Traxler model, are often invoked to explain stereoselectivity, and similar principles of minimizing steric interactions apply to intramolecular cyclizations. youtube.comharvard.edu

Once a potential TS structure is found, frequency calculations are performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pennylane.ai Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the transition state to ensure it connects the desired reactant (enolate) and product (the alkoxide of this compound). imist.mascispace.com

Table 3: Example of a Calculated Energy Profile for the Intramolecular Aldol Cyclization

SpeciesRelative Energy (kcal/mol)
2,5-Heptanedione Enolate0.0
Transition State+15.2
This compound (Alkoxide)-5.7

Note: The data is illustrative of a calculated reaction energy profile.

Prediction of Reactivity and Selectivity

A significant advantage of computational chemistry is its ability to predict the reactivity of different sites within a molecule and the selectivity of reactions. For the intramolecular aldol condensation of 2,5-heptanedione, a key question is which enolate will form and which carbonyl it will attack. This determines whether a five- or six-membered ring is formed. Experimentally, the five-membered ring product, 3-methyl-2-cyclopenten-1-one (B1293772) (formed via the this compound intermediate), is the major product over the six-membered ring alternative. libretexts.orglibretexts.org

Reactivity indices derived from DFT, such as Fukui functions, are powerful tools for this purpose. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. scm.comwikipedia.org Specifically:

f⁺(r) measures the reactivity towards a nucleophilic attack and highlights electrophilic sites.

f⁻(r) measures the reactivity towards an electrophilic attack and highlights nucleophilic sites. researchgate.netresearchgate.net

By calculating the condensed Fukui functions (values assigned to individual atoms), one can predict the most likely sites for reaction. For the enolate of 2,5-heptanedione, the f⁻ values would be largest on the α-carbons and the oxygen atom, confirming their nucleophilicity. The f⁺ values on the carbonyl carbons would identify them as the primary electrophilic centers. schrodinger.com Comparing the activation energies for the formation of the five-membered versus the six-membered ring provides a quantitative prediction of the regioselectivity, which aligns with the experimentally observed preference for the more thermodynamically stable five-membered ring. libretexts.org

Table 4: Illustrative Condensed Fukui Indices (f⁻) for Nucleophilic Attack on the 2,5-Heptanedione Enolate

AtomCondensed Fukui Index (f⁻)Predicted Reactivity
C1 (Methyl)0.05Low
C2 (Carbonyl)0.15Moderate (Electrophilic)
C30.02Very Low
C4 (Enolate Carbon)0.45High (Nucleophilic)
O (Enolate Oxygen)0.30High (Nucleophilic)

Note: Hypothetical data illustrating how Fukui functions identify reactive sites. Higher f⁻ values indicate greater nucleophilicity.

Solvent Effects in Theoretical Calculations

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Theoretical calculations performed on isolated molecules in the "gas phase" may not accurately represent the reality of a solution-phase reaction. Therefore, incorporating solvent effects is crucial for obtaining meaningful results. researchgate.net

There are two main approaches to modeling solvents:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. imist.mascispace.com This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species like enolates and transition states.

Explicit Solvent Models: This method involves including a number of individual solvent molecules in the calculation. While computationally much more demanding, this approach can account for specific interactions like hydrogen bonding between the solute and solvent molecules, which can be critical in protic solvents.

For the aldol reaction, the choice of solvent can affect the equilibrium and the reaction rate. researchgate.net Polar solvents are expected to stabilize the charged enolate and the polar transition state, potentially lowering the activation energy compared to the gas phase or nonpolar solvents.

Table 5: Illustrative Effect of Solvent Models on the Calculated Activation Energy (Ea) for Cyclization

Solvent ModelCalculated Ea (kcal/mol)
Gas Phase18.5
Toluene (PCM)16.8
Ethanol (PCM)15.2
Water (PCM)14.9

Note: This table provides hypothetical values to demonstrate how calculated activation energies can vary with the solvent model.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the constitution of 2-(2-oxopropyl)cyclopentan-1-one. The ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The methyl group (CH₃) protons of the oxopropyl side chain would likely appear as a singlet, while the methylene (B1212753) (CH₂) and methine (CH) protons on both the side chain and the cyclopentanone (B42830) ring would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. docbrown.info The integration of these signals provides a ratio of the protons in each unique environment. docbrown.info

Similarly, the ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental magnetic equivalence. The two carbonyl carbons would be expected to resonate at the downfield end of the spectrum (typically δ 170-220 ppm), confirming the presence of the two ketone functional groups.

To resolve the complex signal overlaps and definitively assign the stereochemistry of this compound, multi-dimensional NMR techniques are employed. Two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton signal with its directly attached carbon atom. nih.gov This is particularly useful for assigning the crowded aliphatic signals of the cyclopentanone ring.

Further experiments, such as Correlation Spectroscopy (COSY), would establish proton-proton coupling networks, revealing which protons are adjacent to one another. This information is critical for tracing the connectivity through the carbon skeleton and confirming the arrangement of the oxopropyl side chain on the cyclopentanone ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for separating this compound from a mixture and subsequently identifying it. nih.gov The sample is first vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. nih.gov As the compound elutes from the column, it enters the mass spectrometer, which is typically operated with electron ionization (EI) at 70 eV. nih.gov The resulting mass spectrum serves as a molecular fingerprint, showing a molecular ion peak [M]⁺ and a characteristic fragmentation pattern that can be used for identification and quantification. shimadzu.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the molecular formula of the compound. For this compound (C₈H₁₂O₂), the calculated monoisotopic mass is 140.08372 Da. uni.lunih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, providing strong evidence for the elemental composition. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts
AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺141.09100129.3
[M+Na]⁺163.07294136.2
[M-H]⁻139.07644132.7
[M]⁺140.08317127.9

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two ketone functionalities. A prominent feature would be the C=O stretching vibrations, which are expected to appear in the region of 1700-1750 cm⁻¹. nih.gov The exact position of these bands can give clues about the ring strain of the cyclopentanone and the electronic environment of the acyclic ketone. Additionally, the spectrum would show characteristic C-H stretching and bending vibrations for the sp³-hybridized carbons of the alkyl chain and ring. nih.gov

Table 2: Expected Infrared (IR) Absorption Bands for this compound
Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Alkyl C-H2850-2960Stretch
Ketone C=O (Cyclopentanone)~1745Stretch
Ketone C=O (Acyclic)~1715Stretch
CH₂~1465Bend (Scissoring)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by the presence of distinct absorption bands corresponding to its constituent bonds. The most prominent features are the strong absorptions arising from the two carbonyl (C=O) groups. libretexts.org

Typically, the C=O stretching vibration for a saturated ketone appears in the region of 1750-1705 cm⁻¹. For this compound, which contains both a cyclic ketone and an acyclic ketone, one would expect to see characteristic peaks in this region. The exact position of these bands can be influenced by the molecular environment. For instance, the cyclopentanone ring strain can shift the C=O stretching frequency. Additionally, the presence of keto-enol tautomerism in solution can lead to the appearance of bands corresponding to C=C and O-H stretching vibrations, although the diketo form is generally predominant. researchgate.netresearchgate.net

Other significant bands in the FT-IR spectrum of this compound would include C-H stretching vibrations from the alkyl chain and the cyclopentane (B165970) ring, typically observed in the 3000-2850 cm⁻¹ range. rsc.org C-H bending vibrations are also expected in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Cyclopentanone)Stretching~1745Strong
C=O (Acyclic Ketone)Stretching~1715Strong
C-H (Alkyl)Stretching2960-2850Medium to Strong
C-HBending1470-1350Variable

X-ray Crystallography for Solid-State Structure Determination

The determination of the crystal structure of this compound would provide crucial information on bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. Such data is invaluable for understanding the physical properties of the compound and for computational modeling studies. In related structures, intermolecular hydrogen bonding has been observed to play a significant role in the crystal packing. acs.org

Chromatographic Method Development

Chromatographic techniques are essential for the separation, purification, and quantification of this compound. The development of robust chromatographic methods is critical for quality control and for the analysis of complex mixtures containing this compound.

Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also allows for the identification of impurities and isomers. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

For the analysis of ketones, a variety of capillary columns can be employed, with the choice depending on the specific isomers to be separated. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, are often used for general purity analysis. researchgate.net More polar columns may be required for the separation of structural isomers or tautomers. The presence of keto-enol tautomers of β-diketones can sometimes be observed and separated by GC. researchgate.net

Typical GC conditions would involve an injection port temperature of around 250°C and a temperature-programmed oven to ensure the efficient separation of components with different boiling points. mdpi.com A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) provides structural information for peak identification.

Table 2: Illustrative Gas Chromatography (GC) Parameters

ParameterTypical Value/Condition
ColumnCapillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium or Hydrogen, constant flow (e.g., 1 mL/min)
Injector Temperature250 °C
Oven Programe.g., Initial temp 50°C, ramp to 250°C at 10°C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-performance liquid chromatography (HPLC) is a versatile technique for both the purification and quantification of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For a compound like this compound, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation of β-diketones and their keto-enol tautomers has been achieved using HPLC, sometimes at low temperatures to slow the interconversion. oup.comchromforum.org The use of mixed-mode stationary phases has also been shown to improve the peak shape for β-diketone compounds. researchgate.netnih.gov

Detection is commonly performed using a UV detector, as the carbonyl groups provide chromophores that absorb in the UV region. A diode-array detector (DAD) or photodiode-array (PDA) detector can provide spectral information for each peak, aiding in identification.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

Both chiral GC and chiral HPLC can be used for this purpose. Chiral stationary phases (CSPs) are employed, which interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high selectivity for a broad range of chiral compounds, including ketones. nih.govyoutube.com

In chiral HPLC, the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. nih.gov The choice of the specific CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers.

Chemometric Approaches to Spectral Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of the analysis of this compound, chemometric techniques can be applied to complex datasets generated by spectroscopic and chromatographic instruments.

For instance, when analyzing complex mixtures by GC-MS, overlapping chromatographic peaks can make individual component identification and quantification challenging. Multivariate curve resolution (MCR) is a powerful chemometric tool that can be used to deconvolute overlapping peaks and extract the pure mass spectra and concentration profiles of the individual components. rsc.org

Principal Component Analysis (PCA) is another widely used chemometric method that can be used to visualize patterns and relationships in multivariate data. researchgate.netmdpi.com For example, PCA could be applied to the FT-IR or GC-MS data of multiple batches of this compound to assess batch-to-batch consistency or to classify samples based on their origin or synthesis method.

Furthermore, in the context of enantiomeric excess determination, chemometric methods like partial least squares (PLS) regression can be combined with spectroscopic techniques such as Raman spectroscopy to create predictive models for the enantiomeric ratio. nih.gov This approach can be particularly useful for high-throughput screening of asymmetric reactions.

Principal Component Analysis (PCA) for Data Visualization and Pattern Recognition

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. In the context of analyzing this compound, PCA can be applied to spectroscopic or chromatographic data obtained from multiple samples. For instance, in a study analyzing the volatile organic compounds (VOCs) in different sample matrices, PCA can help to visualize the relationships between samples based on their chemical profiles.

The primary outputs of PCA are scores and loadings plots. The scores plot shows the distribution of the samples, where clustering of samples indicates similarity in their chemical composition. The loadings plot reveals which variables (e.g., specific mass-to-charge ratios in mass spectrometry or retention times in chromatography) are responsible for the observed separation in the scores plot.

Hypothetical Application in a Research Finding:

In a hypothetical study, gas chromatography-mass spectrometry (GC-MS) is used to analyze a set of samples containing this compound alongside other volatile compounds. The resulting data matrix, consisting of samples versus integrated peak areas of identified compounds, is subjected to PCA. The analysis might reveal that the first two principal components (PCs) account for a significant portion of the total variance, for example, PC1 explaining 50% and PC2 explaining 25%. In the scores plot, samples with higher concentrations of this compound might cluster together, separated from other samples along PC1. The corresponding loadings plot would show a high loading value for the variable representing this compound on PC1, indicating its importance in differentiating the samples.

Table 1: Hypothetical PCA Loadings for Selected Volatile Compounds

CompoundLoading on PC1Loading on PC2
This compound 0.85 0.12
Ethyl Acetate0.21-0.75
Limonene-0.650.33
Nonanal0.450.58

This table is interactive. You can sort the data by clicking on the column headers.

Wavelength Correlation (WC) for Spectral Matching

Wavelength Correlation (WC) is a technique often employed in spectroscopy, particularly in methods like UV-Vis or infrared spectroscopy, to compare the similarity between two spectra. When analyzing a sample suspected to contain this compound, its recorded spectrum can be compared against a reference spectrum of the pure compound. The correlation coefficient, ranging from -1 to +1, quantifies the degree of similarity. A value close to +1 indicates a high degree of positive correlation, suggesting a good match.

This method is particularly useful for confirming the identity of a compound in a complex matrix, provided a pure standard is available for comparison.

Soft Independent Modeling of Class Analogies (SIMCA) for Classification

SIMCA is a supervised classification method used to build a model for a specific class of samples and then to classify new, unknown samples. To apply SIMCA for the identification of samples containing this compound, a training set of samples known to contain this compound would be used to build a PCA model for this "class."

The model defines a hyper-dimensional box around the class in the principal component space. When a new sample is analyzed, its distance to this model is calculated. If the sample falls within the boundaries of the model, it is classified as belonging to that class. This technique is robust in handling datasets with a large number of variables and a relatively small number of samples.

Hypothetical Research Application:

A study might aim to classify food samples based on the presence of specific flavoring compounds, including this compound. A SIMCA model would be built using the GC-MS profiles of a set of authentic food samples known to contain this compound. New samples could then be classified, providing a reliable method for quality control or authenticity verification.

Strategic Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structural framework of 2-(2-oxopropyl)cyclopentan-1-one, characterized by two ketone functionalities, allows for a variety of chemical reactions. This dual reactivity makes it an essential building block in the synthesis of more complex molecules. Organic chemists utilize this compound as a starting material or a key intermediate in multi-step synthetic pathways to construct intricate molecular skeletons.

The synthesis of this compound can be approached through methods like the condensation of appropriate precursors or the modification of existing cyclopentanone (B42830) derivatives. ontosight.ai For instance, a retrosynthetic analysis suggests its formation from cyclopentanone through a sequence of α-chlorination, elimination, and a subsequent Michael addition. reddit.com

Precursor for Advanced Fragrance Compounds and Analogues

In the fragrance industry, this compound serves as a crucial precursor for the synthesis of valuable fragrance compounds. Its structure is related to jasmonoids, a class of compounds known for their characteristic jasmine-like scents. nih.govnih.gov

An important application is in the synthesis of Magnolione and its analogues. nih.govnih.gov Magnolione is a synthetic fragrance known for its intense floral and jasminic notes, and it is a prized ingredient in numerous high-end perfumes. nih.gov The synthesis of these fragrance molecules often involves the selective transformation of the cyclopentanone ring and its side chain, demonstrating the compound's role in creating commercially significant aromatic chemicals. nih.govnih.gov Additionally, profragrances, which are designed to release fragrance molecules in a controlled manner, have been developed from related cyclopentanone derivatives. mdpi.com

Utility in the Construction of Diverse Heterocyclic Systems

The dicarbonyl nature of this compound makes it an excellent substrate for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and this compound provides a convenient entry point to several important ring systems.

Through reactions involving its ketone groups, it can be converted into a range of heterocyclic structures. For example, cyclization reactions can lead to the formation of fused or spirocyclic systems. The reactivity of related dicarbonyl compounds in forming heterocycles like pyrrolidones has been demonstrated, showcasing the potential of this compound in similar transformations. nih.govmdpi.com The synthesis of various heterocyclic compounds, such as thiazolidine-2,4-diones, from different starting materials further illustrates the broad utility of carbonyl-containing compounds in constructing diverse heterocyclic frameworks. jmchemsci.com

Applications in Bio-inspired Scaffold Synthesis (focus on chemical synthesis pathways, not biological activity)

Bio-inspired synthesis aims to create complex, natural product-like molecules by mimicking biosynthetic pathways. The structural motifs present in this compound make it a suitable starting point for the chemical synthesis of scaffolds inspired by nature. rsc.org

Researchers have utilized similar cyclopentanone-containing structures in the synthesis of bio-inspired scaffolds for applications in tissue engineering and regenerative medicine. mdpi.comnih.gov For example, a divergent synthesis of aspersteroids, which are ergostane-type cyclosterols, was achieved from ergosterol (B1671047) through a bioinspired approach. nih.gov This highlights how relatively simple cyclic ketones can be elaborated into complex, biologically relevant scaffolds through carefully designed synthetic sequences. rsc.org

Development of Polymer and Material Precursors

The reactivity of the ketone groups in this compound allows for its potential use as a monomer or cross-linking agent in polymer synthesis. The ability to undergo reactions like aldol (B89426) condensations and ketalizations opens up possibilities for incorporating this molecule into polymer backbones or using it to modify existing polymers.

While direct polymerization of this specific compound is not widely documented, the principles of polymer chemistry suggest its potential as a precursor. For instance, the development of bioinspired polymers often involves the use of versatile building blocks that can be interconnected to form larger structures with specific properties. nih.gov The functional groups of this compound could be exploited to create polymers with tailored thermal or mechanical properties for various material science applications.

Contributions to Catalysis and Ligand Design

Although not a direct catalyst itself, this compound can serve as a precursor for the synthesis of ligands used in catalysis. The cyclopentanone framework can be chemically modified to introduce coordinating atoms (like nitrogen, phosphorus, or oxygen) that can bind to metal centers, forming organometallic complexes.

These complexes can then be employed as catalysts in a variety of organic transformations. For example, the synthesis of ligands for catalytic hydrogenation has been explored using related cyclic structures. rsc.orgrsc.org The ability to create chiral ligands from such precursors is particularly valuable for asymmetric catalysis, a field focused on the synthesis of single-enantiomer products.

Emerging Research Directions and Future Challenges

Exploration of Unconventional Reactivity Patterns

Beyond its classic role in well-known reactions like the Michael addition and Robinson annulation, researchers are investigating novel reaction pathways for 2-(2-oxopropyl)cyclopentan-1-one. A key area of interest is its use in complex cascade reactions, where the molecule's dual carbonyl groups can be manipulated to trigger a sequence of bond-forming events.

Future studies are anticipated to employ methods like photochemistry and electrochemistry to access unique reactive states of the molecule, potentially leading to transformations not possible under typical thermal conditions. mdpi.comresearchgate.netcsic.es The development of innovative catalytic systems, including transition metals or specialized organocatalysts, may also unlock unprecedented reactivity, enabling the synthesis of intricate molecular structures from this foundational ketone. nih.govrsc.orgnih.gov For instance, organocatalytic approaches have already shown promise in the functionalization of the cyclopentanone (B42830) ring. nih.gov

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

In line with the principles of green chemistry, a significant challenge is to develop more sustainable and atom-economical methods for synthesizing this compound. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to products, is a key focus. monash.edu

Table 1: Comparison of Synthetic Approaches for Cyclopentanones

Feature Traditional Method Sustainable Alternative
Catalyst Stoichiometric Base (e.g., NaOH, KOH) Heterogeneous Catalysts, Enzymes, Organocatalysts nih.govrsc.orgorganic-chemistry.org
Solvent Volatile Organic Solvents Green Solvents (e.g., Water), Solvent-Free Conditions rsc.org
Process Stepwise with Intermediate Isolation One-Pot or Tandem/Cascade Reactions rsc.orgacs.orgacs.org
Atom Economy Often Lower Higher monash.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are conducted in a continuous stream, presents numerous benefits for the synthesis of this compound. This technology allows for superior control over reaction parameters like temperature and pressure, leading to improved yields and selectivity, enhanced safety, and easier scalability.

The combination of flow reactors with automated synthesis platforms marks a significant technological advancement. acs.org These integrated systems can rapidly screen numerous reaction conditions to pinpoint optimal synthetic parameters. This high-throughput capability can dramatically accelerate the discovery of new reactions and the optimization of existing routes for this compound and its derivatives. acs.org

Advanced Characterization of Transient Species and Short-Lived Intermediates

A comprehensive understanding of the reaction mechanisms involving this compound necessitates the characterization of highly reactive, short-lived intermediates. For example, the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556) proceeds through a transient enolate intermediate. libretexts.orgkhanacademy.orgyoutube.com Direct observation of such species is difficult due to their instability.

Advanced spectroscopic methods, such as in-situ Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), are crucial for studying these fleeting species in real-time. jst.go.jpyoutube.comyoutube.com These techniques can provide structural and kinetic data on intermediates that exist for only fractions of a second. rsc.org By offering a window into the reaction as it happens, these methods are vital for confirming mechanistic pathways and for the rational design of more efficient synthetic processes. youtube.comyoutube.com

Theoretical Guidance for the Discovery of Novel Chemical Transformations

Computational chemistry has become an essential tool for predicting and understanding chemical reactivity. Theoretical methods, particularly Density Functional Theory (DFT), are used to model the reaction pathways for both the formation and subsequent transformations of this compound. rsc.orgpleiades.onlinemdpi.com

These computational models can calculate the energies of transition states and intermediates, providing deep insights into the kinetics and thermodynamics of a reaction. pleiades.onlineacs.org By mapping out the potential energy surface, theoretical studies can guide experimental chemists toward promising new reactions. acs.orgresearchgate.net For instance, calculations could predict the viability of a novel cascade reaction or identify the most probable site for catalyst binding. This collaborative approach, where theoretical predictions inform experimental design, is expected to be instrumental in unlocking the full synthetic potential of this compound.

Q & A

Q. What safety protocols should be followed when handling 2-(2-oxopropyl)cyclopentan-1-one in laboratory settings?

While direct toxicological data for this compound are limited, precautionary measures for structurally related cyclopentanone derivatives include:

  • Avoiding inhalation of dust/vapors and skin contact using PPE (gloves, lab coats, goggles).
  • Proper ventilation and storage in labeled, sealed containers.
  • Waste disposal via professional hazardous waste services to prevent environmental contamination .
  • Referencing GHS/CLP guidelines (e.g., P261, P262) for hazard mitigation .

Q. What synthetic methodologies are reported for this compound?

Synthesis often involves ketone-functionalized cyclopentanone derivatives. Key approaches include:

  • Copper-catalyzed C(sp³)-H functionalization : Reacting cyclopentanone with propanone derivatives under catalytic conditions (e.g., Cu(I)/ligand systems) to introduce the 2-oxopropyl group .
  • Aldol condensation : Using cyclopentanone and methyl vinyl ketone in basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate, followed by reduction .
  • Detailed experimental protocols should include catalyst ratios, solvent systems, and purification steps (e.g., column chromatography) .

Q. How is this compound characterized spectroscopically?

Standard characterization methods include:

  • ¹H/¹³C NMR : Peaks for the cyclopentanone carbonyl (δ ~210 ppm in ¹³C) and the 2-oxopropyl group (δ ~2.5–3.0 ppm for methylene protons) .
  • HRMS : Accurate mass determination (e.g., [M + Na]+ ion) to confirm molecular formula .
  • IR spectroscopy : Stretching frequencies for ketone groups (~1700 cm⁻¹) and alkyl chains .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways (e.g., ketone alkylation vs. cycloaddition).
  • Molecular docking : Predict interactions in catalytic systems (e.g., copper complexes) to enhance regioselectivity .
  • Software tools like Gaussian or ORCA are recommended, with validation against experimental HRMS/NMR data .

Q. What strategies address discrepancies in reported spectroscopic data for this compound?

  • Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 2-(4-acetylphenyl)cyclopentan-1-one, δ 2.5–7.5 ppm for aromatic protons) .
  • Reproducibility checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) .
  • Multi-technique analysis : Combine NMR, X-ray crystallography (if crystals are obtainable), and HRMS to resolve ambiguities .

Q. How does this compound interact in biological systems, and what experimental models are suitable?

  • Enzyme inhibition assays : Test tyrosinase or lipoxygenase inhibition using UV-Vis spectroscopy, referencing protocols for similar inhibitors (e.g., aloesin derivatives) .
  • Plant defense studies : Investigate jasmonate-like signaling roles in herbivore-induced volatile emissions using mechanical damage models in plants .
  • In vitro toxicity screening : Use cell lines (e.g., HepG2) to assess cytotoxicity, adhering to OECD guidelines for preliminary hazard assessment .

Q. What are the challenges in scaling up this compound synthesis for research applications?

  • Catalyst efficiency : Optimize copper-catalyzed systems to reduce metal loading while maintaining yield .
  • Purification bottlenecks : Implement continuous distillation or preparative HPLC for large-scale separation of stereoisomers .
  • Solvent recovery : Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Methodological Notes

  • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthetic procedures and raw spectral data in supplementary files .
  • Safety compliance : Align with IFRA standards for handling ketone derivatives, including exposure limits and waste management .
  • Advanced instrumentation : Utilize high-field NMR (≥400 MHz) and tandem MS for unambiguous structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.